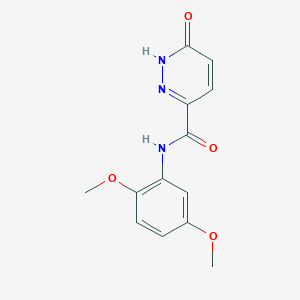
N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the types of bonds between them. This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis, and the phenyl ring might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would be determined experimentally .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study focused on the synthesis of novel heterocyclic compounds, including derivatives closely related to N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These compounds were synthesized using a condensation reaction involving seleno derivatives of pyridine, pyridazine, and/or quinolone. The research aimed at evaluating the biological activities of these synthesized compounds, which exhibited significant antioxidant, antitumor, and antimicrobial activities against various pathogenic bacteria and fungi. The compounds were also applied in dyeing polyester fabrics, indicating their potential use in creating sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Anticancer and Antioxidant Properties
Another study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which share a structural motif with N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These compounds underwent evaluation for their antioxidant activities, revealing that many possessed moderate to significant radical scavenging activity. The research suggests the potential of these compounds as templates for future development into more potent biologically active molecules, indicating the broader applicability of N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide analogues in pharmacological contexts (Ahmad et al., 2012).
Novel Fused Heterobicycles
Further research involved the synthesis of novel fused heterobicycles based on the core structure similar to N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide. These studies aimed to explore the compound's versatility in forming new chemical entities with potential pharmacological activities. The synthesized compounds underwent preliminary evaluations for their in vitro cytotoxic activity against various cancer cell lines, highlighting the potential of N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide and its derivatives in cancer research (Hassan et al., 2014).
Mécanisme D'action
The 5-HT2A receptor is a type of serotonin receptor and is known to play a key role in the functioning of the central nervous system. Compounds that interact with this receptor can have a variety of effects, including changes in mood, perception, and behavior .
In terms of pharmacokinetics, these compounds are often metabolized in the liver by cytochrome P450 enzymes, and their metabolites are excreted in the urine . The rate and extent of this metabolism can be influenced by a variety of factors, including the individual’s genetic makeup, the presence of other drugs, and various environmental factors .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-8-3-5-11(20-2)10(7-8)14-13(18)9-4-6-12(17)16-15-9/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAXGOVAOWZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2979147.png)

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)
![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)
![3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2979157.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)
![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)
![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)


